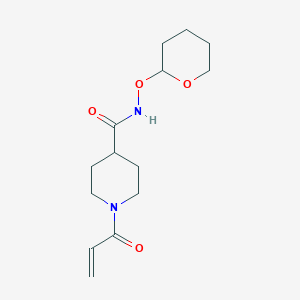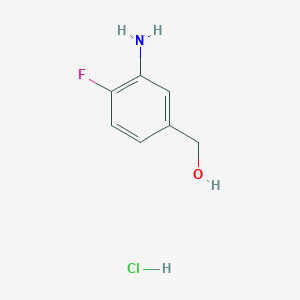
(3-Amino-4-fluorophenyl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-4-fluorophenyl)methanol hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a white to off-white crystalline powder that is soluble in water. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenyl)methanol hydrochloride typically involves the reduction of the corresponding nitro compound. One common method includes the reduction of 3-nitro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting (3-Amino-4-fluorophenyl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.
化学反应分析
Types of Reactions
(3-Amino-4-fluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-Amino-4-fluorobenzaldehyde or 3-Amino-4-fluorobenzoic acid.
Reduction: 3-Amino-4-fluoroaniline.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
科学研究应用
(3-Amino-4-fluorophenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Amino-4-fluorophenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
(4-Amino-3-fluorophenyl)methanol: Similar structure but with different positioning of the amino and fluorine groups.
(3-Amino-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-4-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(3-Amino-4-fluorophenyl)methanol hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(3-amino-4-fluorophenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMXXPHCCPHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/new.no-structure.jpg)
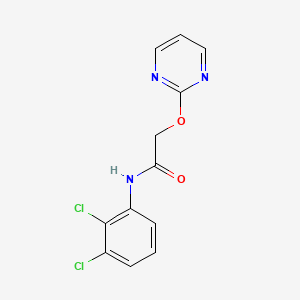
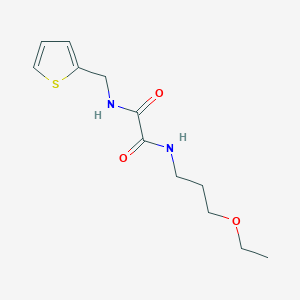


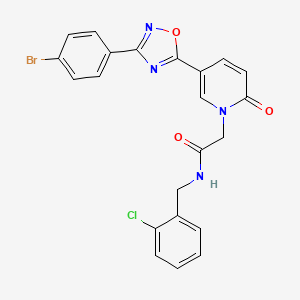

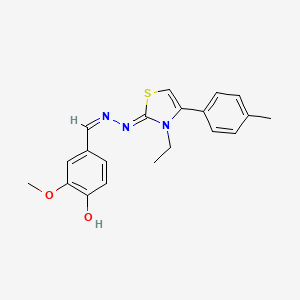
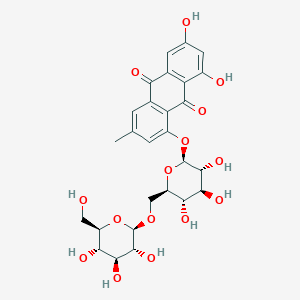
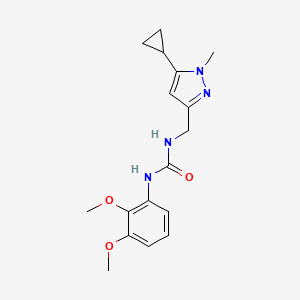
![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)
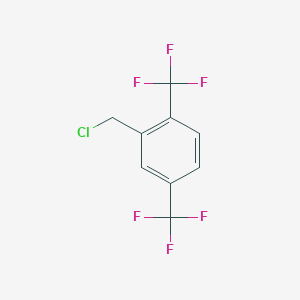
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2919922.png)
